2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Übersicht

Beschreibung

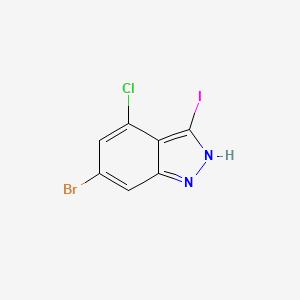

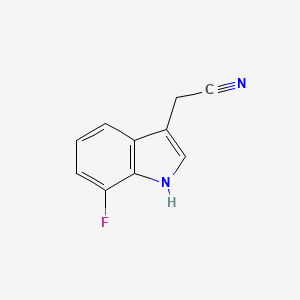

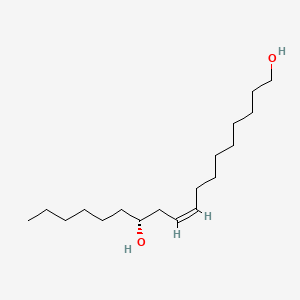

2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.17 g/mol. It is a type of fluorophore, which are compounds that can emit light upon being excited .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(1H-indol-3-yl)acetonitrile-based fluorophores, has been reported in the literature . These fluorophores were synthesized by incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .Molecular Structure Analysis

The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis

The absorption of similar compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

Researchers have developed efficient synthesis methods for fluoroindoles and related compounds, highlighting their potential as probes for investigating enzymatic mechanisms and metabolic pathways. For example, a novel and efficient synthesis of 3-fluorooxindoles from indoles, including derivatives of tryptophan and serotonin, was facilitated by Selectfluor in acetonitrile/water, yielding good to high yields of 3-fluorooxindoles (Takéuchi, Tarui, & Shibata, 2000). These compounds are sterically similar to both oxindoles and 3-hydroxyoxindoles, making them useful for biochemical studies.

Photophysical and Electroluminescence Properties

Fluoroindole derivatives have been synthesized and studied for their optical, thermal, and electroluminescence properties, indicating their potential application in organic light-emitting diode (OLED) technology. A study presented the synthesis of 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores, revealing high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications (Muruganantham et al., 2019).

Molecular Docking and Biological Activity

In the context of medicinal chemistry, fluoroindoles have been explored for their biological activities. A novel hepatitis B (HBV) inhibitor, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and showed in vitro nanomolar inhibitory activity against HBV. The compound's structure was analyzed both theoretically and experimentally, demonstrating its potential as a new inhibitor for hepatitis B (Ivashchenko et al., 2019).

Fluorescence Probes for Metal Ions

Fluoroindole derivatives have been employed as fluorescence probes for the selective sensing of metal ions, such as Zn2+. These probes exhibit strong emission and selectivity in physiological pH conditions, making them ideal for biological imaging applications (Ajayaghosh, Carol, & Sreejith, 2005).

Zukünftige Richtungen

The future directions of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile and similar compounds could involve their use in the development of organic electronic materials due to their tunable optical and electrical properties . They could be used in applications such as two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .

Eigenschaften

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPOTDMLSUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648000 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Fluoro-1H-indol-3-yl)acetonitrile | |

CAS RN |

959236-14-7 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)

![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)